molecular formula C19H16N4O2 B2386424 3-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)-1h-indol-2-one CAS No. 1001735-55-2

3-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)-1h-indol-2-one

Cat. No. B2386424
CAS RN: 1001735-55-2
M. Wt: 332.363
InChI Key: UBDHHVNTMGVYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)-1h-indol-2-one is a useful research compound. Its molecular formula is C19H16N4O2 and its molecular weight is 332.363. The purity is usually 95%.
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Scientific Research Applications

Metal Complex Formation

  • Complexes with Transition Metals : The compound forms complexes with transition metals like chromium (CrIII), iron (FeIII), manganese (MnII), and cobalt (CoII). These complexes have been characterized and show diverse geometric structures like octahedral, square pyramidal, and tetrahedral configurations (Al‐Hamdani et al., 2015).

Cyclization Reactions

  • Synthesis of Polysubstituted Imidazole and Pyrrole Derivatives : This compound is used in selective cyclization reactions under Brønsted acid conditions to synthesize new heterocyclic compounds with good yields and regioselectivity (Dai et al., 2016).

Synthesis of Azo-Schiff Base Compounds

  • Vanadyl Complexes with Azo-Containing Schiff-base Dyes : Azo-Schiff base compounds synthesized from this chemical show potential in forming vanadyl complexes, which have been characterized through various spectroscopic methods and thermal analysis (Al‐Hamdani et al., 2016).

Anticancer Properties

  • Potential Against Breast Cancer : Derivatives of this compound have shown activity against human tumor breast cancer cell lines, suggesting its potential in developing anticancer agents (Ghorab et al., 2014).

Corrosion Inhibition

  • Protection of Carbon Steel : Derivatives of this compound are effective corrosion inhibitors for carbon steel in hydrochloric acid, demonstrating potential in industrial applications (Tawfik, 2015).

Heterocyclic Synthesis

  • Synthesis of Pyrazole, Pyridine, and Pyrimidine Derivatives : The compound is used as a key intermediate in synthesizing diverse heterocyclic compounds, which are characterized by elemental and spectral analyses (Fadda et al., 2012).

Biological Activity of Metal Complexes

  • Activity Against Bacterial Species : Metal complexes derived from this compound exhibit biological activity against both Gram-positive and Gram-negative bacteria (Al‐Hamdani et al., 2015).

Structural Studies

  • Characterization of Metal Complexes : Metal complexes formed with Schiff bases derived from this compound have been synthesized and characterized, offering insights into their structural properties (Abdulghani et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It is provided for research use only.

Safety and Hazards

The compound is sold as-is, and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product . It is not intended for human or veterinary use.

properties

IUPAC Name

3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-12-16(19(25)23(22(12)2)13-8-4-3-5-9-13)21-17-14-10-6-7-11-15(14)20-18(17)24/h3-11H,1-2H3,(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDHHVNTMGVYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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